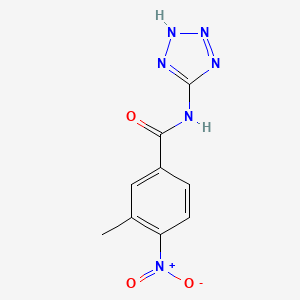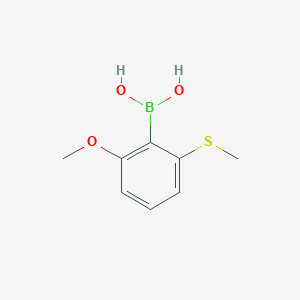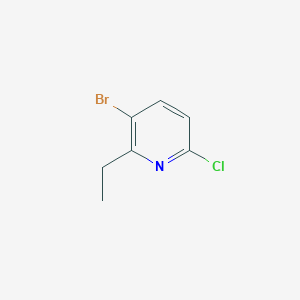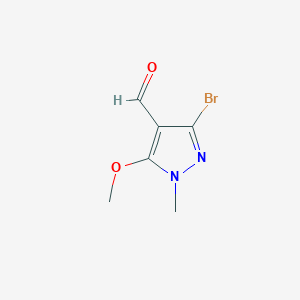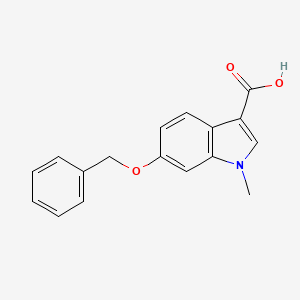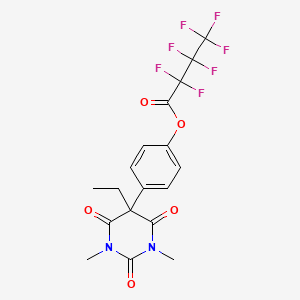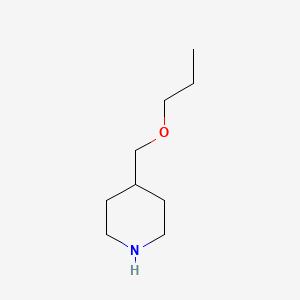
4-(Propoxymethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Propoxymethyl)piperidine is a nitrogen-containing heterocyclic compound with a six-membered ring structure. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of piperidine derivatives often involves scalable and cost-effective methods. For example, the continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields . This method is suitable for large-scale production due to its efficiency and scalability.
化学反应分析
Types of Reactions: 4-(Propoxymethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using common oxidizing agents, reduced with hydrogenation catalysts, and substituted with different functional groups under appropriate conditions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidone derivatives, while reduction can produce fully saturated piperidine compounds .
科学研究应用
4-(Propoxymethyl)piperidine has diverse applications in scientific research:
作用机制
The mechanism of action of 4-(Propoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways . These interactions can lead to diverse physiological effects, such as anti-inflammatory and anticancer activities .
相似化合物的比较
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness of 4-(Propoxymethyl)piperidine: this compound is unique due to its specific functional group (propoxymethyl) attached to the piperidine ring. This modification can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .
属性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC 名称 |
4-(propoxymethyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-2-7-11-8-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 |
InChI 键 |
FMIMGQMLQBJZDK-UHFFFAOYSA-N |
规范 SMILES |
CCCOCC1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



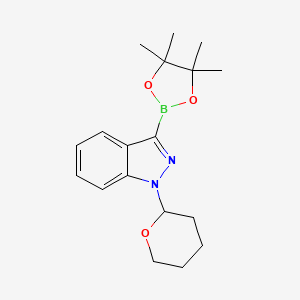
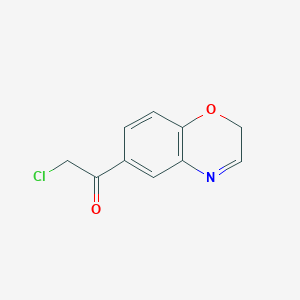

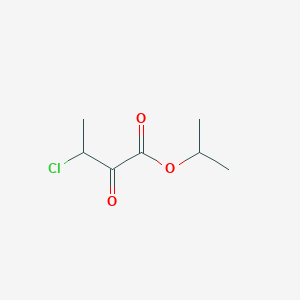
![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
